3-(3-Hydroxyphenyl)propanoyl chloride
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Overview
Description
3-(3-Hydroxyphenyl)propanoyl chloride is an organic compound with the molecular formula C9H9ClO2. It is a derivative of propanoic acid, where the propanoic acid moiety is substituted with a 3-hydroxyphenyl group and a chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenyl)propanoyl chloride typically involves the acylation of 3-(3-hydroxyphenyl)propanoic acid. One common method is the reaction of 3-(3-hydroxyphenyl)propanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-(3-Hydroxyphenyl)propanoic acid+SOCl2→3-(3-Hydroxyphenyl)propanoyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as chlorinating agents. These reagents are known for their effectiveness in converting carboxylic acids to acyl chlorides.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenyl)propanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like ammonia (NH3), ethanol (C2H5OH), or thiol (RSH) under basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Alcohols: Formed by the reduction of the acyl chloride.
Ketones: Formed by the oxidation of the hydroxy group.
Scientific Research Applications
3-(3-Hydroxyphenyl)propanoyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers and other materials with specific functional properties.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenyl)propanoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in biological systems, the compound may modify proteins or enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenyl)propanoyl chloride
- 3-(3-Methoxyphenyl)propanoyl chloride
- 3-(4-Chlorophenyl)propanoyl chloride
Comparison
3-(3-Hydroxyphenyl)propanoyl chloride is unique due to the presence of the hydroxy group at the meta position on the phenyl ring. This structural feature influences its reactivity and the types of reactions it undergoes. Compared to its analogs, such as 3-(4-Hydroxyphenyl)propanoyl chloride, the meta-substituted compound may exhibit different steric and electronic effects, leading to variations in reaction rates and product distributions.
Properties
Molecular Formula |
C9H9ClO2 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
3-(3-hydroxyphenyl)propanoyl chloride |
InChI |
InChI=1S/C9H9ClO2/c10-9(12)5-4-7-2-1-3-8(11)6-7/h1-3,6,11H,4-5H2 |
InChI Key |
WTODAECJBDKRCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC(=O)Cl |
Origin of Product |
United States |
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